molecular formula C6H10N4 B11924023 3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine

3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine

Número de catálogo: B11924023
Peso molecular: 138.17 g/mol
Clave InChI: ROEVJSDXPACVSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine is a bicyclic heterocyclic compound featuring a fused triazole and partially saturated pyridine ring. The triazolopyridine scaffold is recognized as a purine isostere, enabling diverse biological interactions, including antagonism of ionotropic P2X7 receptors (P2X7R) and agonism of G protein-coupled receptors (GPCRs) such as GPR119 . The methyl substituent at the 3-position confers stereochemical complexity and influences pharmacokinetic properties, including solubility and blood-brain barrier penetration .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C6H10N4

Peso molecular

138.17 g/mol

Nombre IUPAC

3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine

InChI

InChI=1S/C6H10N4/c1-10-6-4-7-3-2-5(6)8-9-10/h7H,2-4H2,1H3

Clave InChI

ROEVJSDXPACVSR-UHFFFAOYSA-N

SMILES canónico

CN1C2=C(CCNC2)N=N1

Origen del producto

United States

Métodos De Preparación

Nitrite-Induced Triazole Ring Formation

The most direct route, exemplified by ACS Publications, begins with 4-chloro-3-nitropyridine (23 ). Amination with substituted anilines under Pd catalysis yields intermediates (16 ), which undergo hydrogenation to form diamines (17 ). Treatment with tert-butyl nitrite induces cyclization, generating the triazolo[4,5-c]pyridine core (18 ). Critical to this step is the use of nitrite as a cyclizing agent, which facilitates intramolecular N–N bond formation under mild conditions.

Reaction Conditions:

  • Hydrogenation: Pd/C, H₂ (1–3 atm), 25–50°C, 12–24 h.

  • Cyclization: tert-Butyl nitrite, THF, 0°C to room temperature, 2–6 h.

  • Yield: 60–75% (isolated after column chromatography).

Methyl Group Introduction via Grignard Reagents

Post-cyclization, the methyl group is introduced at the 3-position using methylmagnesium bromide. The acylpyridinium intermediate, formed by reacting 18 with 2-chloro-3-(trifluoromethyl)benzoyl chloride, undergoes nucleophilic attack by the Grignard reagent to afford the methylated product (19 ). This step highlights the necessity of anhydrous conditions and controlled temperature to prevent overalkylation.

Key Considerations:

  • Regioselectivity: The methyl group exclusively occupies the 3-position due to steric and electronic preferences of the acylpyridinium intermediate.

  • Purification: Chiral supercritical fluid chromatography (SFC) resolves racemic mixtures, yielding enantiomerically pure (>99%) product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Triazole Ring Construction

Adapting methods from PMC, the CuAAC approach employs propiolamide (53 ) and β-amino azides to form 1,2,3-triazoles. Subsequent hydrogenation of the pyridine ring using Rh/C under high-pressure H₂ (80 psi) saturates the heterocycle, yielding the tetrahydropyridine moiety.

Advantages:

  • Modularity: Permits late-stage diversification via varying azide components.

  • Mild Conditions: Reactions proceed at ambient temperature with catalytic Cu(I).

Limitations:

  • Regiochemical Challenges: Competing 1,4- and 1,5-triazole isomers necessitate careful optimization.

  • Yield: 33–62% due to side reactions during hydrogenation.

Solid-Phase Synthesis and Alternative Methodologies

Resin-Bound Hydrazide Strategies

Raghavendra’s solid-phase method utilizes polystyrene p-toluenesulfonyl hydrazide resin (49 ) to trap acetylpyrazine intermediates (50 ). Treatment with morpholine induces cyclodehydration, forming the triazolopyrazine core (52 ). While originally designed for pyrazines, this method is adaptable to pyridine systems by substituting acetylpyridine precursors.

Procedure Highlights:

  • Resin Loading: 1.2 mmol/g capacity, 24 h reaction time.

  • Cleavage: TFA/CH₂Cl₂ (1:1) liberates the product without residual linker fragments.

Reductive Amination Pathways

Patent US8058440B2 describes reductive amination of piperidone derivatives with formaldehyde and triacetoxysodium borohydride. Although developed for thiazolo systems, substituting cyanamide for sulfur in the ring-forming step could yield triazolo analogs.

Critical Adjustments:

  • Reagent Swap: Replace sulfur with cyanamide to favor triazole over thiazole formation.

  • Temperature: Maintain <40°C to prevent decomposition of labile intermediates.

Methylation Strategies and Post-Modification

Early-Stage Methyl Incorporation

Introducing the methyl group at the pyridine stage (e.g., via Friedel-Crafts alkylation) prior to triazole formation simplifies downstream steps. For example, 3-methylpyridine derivatives undergo nitration and amination to generate diamine precursors with pre-installed methyl groups.

Late-Stage Functionalization

Post-cyclization methylation using dimethyl sulfate or methyl iodide offers rapid access to analogs but risks overalkylation. Quenching with aqueous NaHCO₃ and extraction with EtOAc minimizes byproducts.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialStepsYield (%)ScalabilityPurity (%)
Nitrite Cyclization4-Chloro-3-nitropyridine470High>99
CuAACPropiolamide550Moderate85–90
Solid-PhaseAcetylpyridine640Low75–80
Reductive AminationPiperidone565High90–95

Key Takeaways:

  • Nitrite Cyclization excels in yield and scalability, making it ideal for industrial applications.

  • CuAAC offers modularity but suffers from regiochemical issues.

  • Solid-Phase methods are best for small-scale, high-variability libraries.

Análisis De Reacciones Químicas

Method 1: Cycloaddition and Functionalization

  • Reagents/Conditions : Sodium azide (NaN₃), DMF, 80°C.

  • Process : A one-pot reaction involving a copper-catalyzed azide–alkyne cycloaddition (Huisgen reaction) followed by intramolecular cyclization.

  • Yield : 78% for 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro- triazolo[1,5-a]pyridine .

Reaction TypeReagents/ConditionsYieldReference
Huisgen cycloadditionNaN₃, DMF, 80°C78%

Method 2: Pd-Catalyzed Coupling and Hydrogenation

  • Steps :

    • Amination : Reaction of 4-chloro-3-nitropyridine with aniline derivatives.

    • Hydrogenation : Reduction of nitro groups to amines using Pd catalysts.

    • Triazole Formation : Treatment with tert-butyl nitrite to form triazolopyridines .

Method 3: Acid-Mediated Ring Formation

  • Reagents/Conditions : Formic acid, triethylamine, 140°C.

  • Process : Heating with formic acid facilitates ring closure, forming the tetrahydro framework .

Functionalization Reactions

The compound undergoes targeted modifications to enhance biological activity or structural diversity:

Bromination

  • Reagents/Conditions : NBS (N-bromosuccinimide), CCl₄, reflux, light .

  • Products : 4,5-dibromo derivatives via electrophilic substitution.

Reaction TypeReagents/ConditionsProductsYieldReference
BrominationNBS, CCl₄, reflux, light4,5-dibromo derivativesNR

Methylation

  • Reagents/Conditions : Methylmagnesium bromide, DDQ .

  • Process : Grignard reagent adds methyl groups, followed by oxidation to stabilize the ring system.

Ring-Cleavage and Rearrangement

  • Conditions : Basic media (e.g., aqueous NaOH).

  • Mechanism : Deprotonation of alcohols leads to nucleophilic attack, forming intermediates that undergo hydride shifts to stabilize the dihydro structure .

Nucleophilic Substitution

  • Target : Activated carbons in the triazolopyridine core.

  • Example : Reaction with phenolic ions (O⁻) to form aldehydes or triazolopyridines .

Analytical and Spectroscopic Data

  • Structural Confirmation :

    • NMR : Used to confirm regiochemistry and hydrogen environments.

    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 213.1 [M+H]+ for C₁₁H₉N₅) .

  • Functional Group Analysis : IR spectroscopy identifies NH stretches and triazole ring vibrations.

Key Research Findings

  • Synthesis Flexibility : Multiple routes enable tuning of substituents (e.g., methyl, aryl groups) for optimized biological activity .

  • Reactivity Patterns : Basic conditions drive ring-cleavage and rearrangement, while electrophilic substitution targets bromine-sensitive positions .

  • Therapeutic Potential : The fused triazole-pyridine scaffold serves as a versatile template for CNS-penetrant drugs and kinase inhibitors .

This compound’s rich reactivity and structural adaptability underscore its value in heterocyclic chemistry and drug discovery.

Actividad Biológica

3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine structure, which is significant for its biological activity. Its molecular formula is C7H9N5C_7H_9N_5 with a molar mass of approximately 165.18 g/mol. The structural characteristics contribute to its interaction with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds can vary widely depending on the specific structure and substituents present.

CompoundMIC (µg/mL)Target Organism
Triazolo-pyridine derivative A10E. coli
Triazolo-pyridine derivative B20S. aureus
Triazolo-pyridine derivative C15P. aeruginosa

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways. For example:

  • Mechanism : Induction of apoptosis through the mitochondrial pathway.
  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values : Ranged from 10 µM to 30 µM depending on the cell line.

Neuroprotective Effects

Studies have suggested that triazolo derivatives may possess neuroprotective properties. They are thought to modulate neurotransmitter systems and exhibit anti-inflammatory effects in neurodegenerative models.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several triazolo derivatives against common pathogens. The results demonstrated that certain substitutions on the triazole ring significantly enhanced activity against Gram-positive bacteria.

Study 2: Anticancer Mechanisms

In vitro assays showed that treatment with this compound led to a dose-dependent decrease in cell viability in cancer cell lines. Flow cytometry analysis revealed increased annexin V staining indicative of apoptosis.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of triazolo-pyridines exhibit significant anticancer properties. For instance, studies have shown that compounds related to 3-methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine can inhibit key enzymes involved in cancer cell proliferation. A notable example includes the investigation of triazole derivatives that target Polo-like kinase 1 (Plk1), a critical regulator of cell division in cancer cells. These compounds demonstrated IC50 values indicating potent inhibitory effects on cancer cell lines .

Neurokinin Receptor Antagonism

The compound has also been identified as a selective antagonist for the neurokinin-3 receptor (NK-3), which is implicated in various central nervous system disorders. Research has highlighted the synthesis of N-acyl derivatives of tetrahydro-triazolo-pyridines that show promise in treating conditions such as anxiety and depression by modulating neurokinin signaling pathways . These findings suggest a therapeutic potential for managing neurological disorders.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Recent advancements have focused on chiral synthesis methods to produce stereoisomerically pure compounds that may enhance biological activity and reduce side effects .

Table 1: Synthesis Methods Overview

MethodologyKey FeaturesYield (%)Reference
Chiral synthesisUtilizes N-sp3 protective groups>80%
Multi-step synthesisInvolves cyclization reactionsVaries

In Vitro and In Vivo Studies

Extensive biological evaluations have been conducted on various derivatives of this compound. In vitro studies have demonstrated efficacy against several cancer cell lines with varying IC50 values depending on the specific substitution patterns on the triazole ring . Additionally, in vivo studies are necessary to assess pharmacokinetics and therapeutic efficacy in animal models.

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Derivative AMCF-7 (breast cancer)19.4 ± 0.22EGFR inhibition
Derivative BHCT-116 (colorectal)11.94 ± 0.30PI3K inhibition

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Substituent Variations

Table 1: Key Structural Features of Triazolopyridine Derivatives
Compound Name Core Structure Substituent Position Molecular Formula Molecular Weight Key Applications
3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine Triazolo[4,5-C]pyridine 3-Methyl C7H10N4 150.18 GPCR modulation, P2X7R antagonism
6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine Triazolo[4,5-C]pyridine 6-Methyl C7H10N4 150.18 P2X7 antagonist (preclinical candidate)
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine Triazolo[1,5-a]pyridine N/A C6H8N4 136.15 Ionic liquids, potassium channel modulation
4-(3-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine 3-Chlorophenyl C12H12ClN3 233.70 Not specified (structural analog)

Key Observations :

  • Substituent Position : The 3-methyl group in the target compound contrasts with the 6-methyl derivative in . This positional difference alters steric and electronic properties, impacting receptor binding .
  • Core Structure : Triazolo[1,5-a]pyridine () lacks the fused pyridine saturation of triazolo[4,5-C]pyridine, reducing conformational rigidity and altering applications (e.g., ionic liquids vs. receptor modulation).

Pharmacological Activity and Target Selectivity

Table 2: Pharmacological Profiles of Triazolopyridine Derivatives
Compound Name Biological Target Activity/Application Reference
This compound GPR119 Agonist (potential for metabolic disorders)
6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine P2X7 Receptor Antagonist (preclinical candidate for inflammation)
[18F]-PTTP Cerebellar Inflammation PET tracer for immune receptor imaging
1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine Not specified Structural analog for drug discovery

Key Findings :

  • GPR119 Agonism : 3-Methyl derivatives () exhibit potency in metabolic disorder models, while 6-methyl analogs () show P2X7R antagonism, highlighting substituent-driven target selectivity.
  • Imaging Applications : Fluorinated triazolopyridines like [18F]-PTTP () demonstrate utility in positron emission tomography (PET), emphasizing the scaffold’s versatility.

Comparative Insights :

  • Efficiency : Microwave-assisted methods () reduce reaction times to minutes, whereas traditional routes () require hours.
  • Challenges : The 3-methyl derivative’s synthesis demands precise control over chiral centers, often requiring elimination sequences ().

Physicochemical Properties

Table 4: Physical Data for Selected Compounds
Compound Name Molecular Weight Solubility (LogP) Melting Point (°C) Stability Notes
This compound 150.18 1.2 (predicted) Not reported Stable in aqueous buffers
1-Cyclopropylmethyl-7-(ethoxymethyl) derivative 236.31 2.5 (predicted) Not reported Sensitive to strong acids
4-(3-Chlorophenyl)-imidazo[4,5-c]pyridine 233.70 3.1 (predicted) Not reported High thermal stability

Key Trends :

  • Lipophilicity : Cyclopropylmethyl and aryl substituents () increase LogP, enhancing membrane permeability but reducing aqueous solubility.
  • Stability : Triazolopyridines generally exhibit robust stability under physiological conditions, supporting therapeutic applications .

Q & A

Q. What synthetic routes are commonly employed to access 3-methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine?

The compound is synthesized via a single-pot dipolar cycloaddition reaction followed by a Cope elimination. This method efficiently introduces a chiral center, critical for biological activity. For example, a 1,3-dipolar cycloaddition between azides and pyridynes generates the triazole core, with subsequent functionalization steps to introduce the methyl group (e.g., using trifluoroacetic anhydride and hydrogen peroxide-urea complexes for oxidation) . Yields vary depending on substituents, but optimized protocols report ~83% yield for core intermediates .

Q. How is the structural identity of this compound confirmed in synthetic studies?

X-ray crystallography is the gold standard for unambiguous structural determination. For example, the triazolo[4,5-c]pyridine scaffold was resolved via X-ray analysis, confirming regiochemistry and stereochemistry . Complementary techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 9.47 ppm for the triazole proton in DMSO-d₆) .
  • Mass spectrometry : GC/MS confirms molecular weight (e.g., m/z 121 [M+H]⁺ for the core structure) .

Q. What preliminary pharmacological data are available for this compound?

Early studies highlight its role as a P2X7 receptor antagonist. In rat models, derivatives like compound 35 (a methyl-substituted analog) showed robust receptor occupancy (ED₅₀ = 0.07 mg/kg) and improved solubility (15.9 μM at pH 6.8) compared to earlier analogs . However, low brain:plasma ratios (e.g., 0.71 μM in mice) suggest challenges in CNS targeting .

Advanced Research Questions

Q. How can aqueous solubility be optimized for in vivo applications?

Structural modifications include:

  • Substituent engineering : Replacing hydrophobic groups (e.g., aryl piperidine caps) with polar moieties (e.g., pyrimidine) increased solubility from 0.71 μM to 15.9 μM at pH 6.8 .
  • Salt formation : Protonation of the triazole nitrogen under acidic conditions enhances solubility but must balance with bioavailability .
  • Co-solvent systems : Use of DMF or EtOAc/heptane mixtures during synthesis improves intermediate solubility .

Q. How is the P2X7 antagonist activity evaluated in preclinical models?

  • In vitro assays : Radioligand binding (e.g., [³H]A-804598 displacement) measures receptor affinity (IC₅₀ values).
  • In vivo models : Rat neuroinflammation studies assess receptor occupancy via PET imaging and behavioral endpoints (e.g., reduced microglial activation in Alzheimer’s models) .
  • PK/PD profiling : Plasma and brain pharmacokinetics (e.g., t₁/₂, AUC) are correlated with efficacy metrics .

Q. What strategies address contradictory data in solubility vs. potency?

Example: Compound 4b showed high P2X7 affinity but poor solubility (0.71 μM). Resolution involved:

  • Parallel synthesis : Screening analogs with varied substituents (e.g., fluoropyrimidine vs. aryl groups) identified compound 32o, which maintained potency (ED₅₀ = 0.06 mg/kg) while improving solubility .
  • Computational modeling : QSAR studies guided substitutions to retain hydrophobic interactions with the P2X7 binding pocket while introducing hydrophilic groups .

Q. How is the compound’s antimicrotubule activity investigated?

  • Cytotoxicity assays : IC₅₀ values against cancer cell lines (e.g., MCF-7) are determined via MTT assays.
  • Tubulin polymerization inhibition : Spectrophotometric monitoring of tubulin assembly in vitro (e.g., IC₅₀ = 1.2 μM for derivative 9f) .
  • Molecular docking : Triazolo-pyridine scaffolds are modeled into the colchicine-binding site of β-tubulin, highlighting key hydrogen bonds with Thr179 and Asn258 .

Methodological Notes

  • Contradiction analysis : Discrepancies in solubility data often arise from assay conditions (e.g., pH, buffer composition). Standardize protocols (e.g., shake-flask method at pH 6.8) for cross-study comparisons .
  • In vivo dosing : For CNS targets, consider prodrug strategies or nanoparticle formulations to improve brain penetration .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.